5-[(2-hydroxybenzoyl)amino]pentanoic Acid
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Overview
Description
5-[(2-hydroxybenzoyl)amino]pentanoic Acid: 5-aminopentanoic acid , is a δ-amino acid. Its chemical formula is C12H15NO4 with a molecular weight of approximately 237.25 g/mol . Structurally, it consists of a pentanoic acid backbone with an amino substituent at the fifth carbon (C-5) position. This compound is a methylene homologue of γ-aminobutyric acid (GABA) and acts as a weak GABA agonist .
Preparation Methods
Synthetic Routes:: The synthesis of 5-aminopentanoic acid involves various methods. One common approach is the amidation of pentanoic acid with ammonia or an amine. For example, reacting pentanoic acid with ammonia yields 5-aminopentanoic acid:
Pentanoic acid+Ammonia→5-aminopentanoic acid
Industrial Production:: Industrial production methods for 5-aminopentanoic acid may involve large-scale amidation reactions using suitable catalysts and optimized conditions.
Chemical Reactions Analysis
Reactions::
Amidation: As mentioned earlier, the key reaction is the amidation of pentanoic acid to form 5-aminopentanoic acid.
Acid-Base Reactions: It can act as both a Bronsted base (accepting a hydron) and a Bronsted acid (donating a hydron).
Amidation: Ammonia or primary amines.
Acid-Base Reactions: Appropriate acids or bases.
Major Products:: The major product of the amidation reaction is 5-aminopentanoic acid.
Scientific Research Applications
5-aminopentanoic acid finds applications in various fields:
Chemistry: It serves as a building block for the synthesis of other compounds.
Biology: It may be involved in metabolic pathways.
Medicine: Research explores its potential therapeutic effects.
Industry: It could be used in the production of specialty chemicals.
Mechanism of Action
The exact mechanism by which 5-aminopentanoic acid exerts its effects is still an area of study. It may interact with GABA receptors or modulate neurotransmission.
Comparison with Similar Compounds
While 5-aminopentanoic acid is unique due to its specific substitution pattern, similar compounds include:
γ-Aminobutyric acid (GABA): The parent compound, which lacks the hydroxybenzoyl group.
5-Acetamidopentanoic acid: An analog with an acetamide substituent instead of the hydroxybenzoyl group.
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
5-[(2-hydroxybenzoyl)amino]pentanoic acid |
InChI |
InChI=1S/C12H15NO4/c14-10-6-2-1-5-9(10)12(17)13-8-4-3-7-11(15)16/h1-2,5-6,14H,3-4,7-8H2,(H,13,17)(H,15,16) |
InChI Key |
PCHQLHRICSNYKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCC(=O)O)O |
Origin of Product |
United States |
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